Calcium borohydride (CAS 17068-95-0) is a complex alkaline earth metal hydride characterized by its high theoretical hydrogen capacity (11.5 wt%) and unique coordination chemistry. In procurement and material selection, Ca(BH4)2 is prioritized for its dual utility: as a highly selective, Lewis acid-assisted reducing agent in organic synthesis, and as a critical precursor for next-generation energy storage systems. Unlike monovalent alkali borohydrides, the bivalent Ca2+ cation provides strong electrophilic activation, making it capable of reducing esters and directing stereoselective reactions without the need for harsh conditions. Furthermore, its favorable thermodynamics and rich speciation in ethereal solvents make it a foundational material for reversible solid-state hydrogen storage and non-passivating calcium-ion battery electrolytes [1].
Substituting Ca(BH4)2 with cheaper, more common alternatives like sodium borohydride (NaBH4) or lithium borohydride (LiBH4) frequently results in process failure or severe performance degradation. In organic synthesis, NaBH4 lacks the necessary Lewis acidity to reduce esters efficiently or induce high diastereoselectivity in complex molecular frameworks, while LiBH4 is often too reactive, leading to poor chemoselectivity. In energy storage applications, LiBH4 suffers from excessively high thermal desorption temperatures (>400 °C), making it energetically prohibitive for practical hydrogen release. Conversely, in calcium-ion battery research, substituting Ca(BH4)2 with conventional calcium salts (such as Ca(TFSI)2) leads to rapid anodic passivation and irreversible plating, as only the borohydride anion effectively prevents the formation of insulating surface layers on calcium metal[1].
In the synthesis of (+)-biotin intermediates, the choice of borohydride cation drastically alters stereochemical outcomes. Ca(BH4)2 achieves a diastereomeric ratio (dr) of 70:30, significantly outperforming NaBH4 (dr 61:39). Furthermore, attempting to use other multivalent borohydrides (Mg, Al) results in poor selectivities (dr ~60:40) and catastrophic yield drops (0–20%). The strong coordination of the Ca2+ cation to the substrate's carbonyl groups drives this highly selective chelation-controlled reduction [1].
| Evidence Dimension | Diastereomeric ratio (dr) and yield in imide/ester reduction |
| Target Compound Data | Ca(BH4)2: dr 70:30 (high conversion) |
| Comparator Or Baseline | NaBH4: dr 61:39; Mg/Al borohydrides: 0-20% yield |
| Quantified Difference | 9% absolute increase in target diastereomer selectivity and >80% yield preservation vs. Mg/Al alternatives |
| Conditions | Ethanol or THF solvent, low temperature (10 °C to ambient) |
Allows process chemists to bypass expensive chiral auxiliaries by leveraging the inherent Lewis acidity of the calcium cation for stereocontrol.
Pristine inorganic calcium salts typically exhibit negligible ionic conductivity at room temperature. However, when Ca(BH4)2 is formulated into urea complexes (e.g., Ca(BH4)2-6.52urea), the solid-state Ca2+ ionic conductivity reaches 1.23 × 10^-4 S/cm at 70 °C. This represents an improvement of over four orders of magnitude compared to baseline inorganic calcium conductors like Ca(CB11H12)2, which max out at a mere 3.5 × 10^-9 S/cm at 30 °C. The flexible borohydride anion network facilitates rapid Ca2+ migration [1].
| Evidence Dimension | Solid-state Ca2+ ionic conductivity (S/cm) |
| Target Compound Data | Ca(BH4)2-urea complex: 1.23 × 10^-4 S/cm (at 70 °C) |
| Comparator Or Baseline | Ca(CB11H12)2 baseline: 3.5 × 10^-9 S/cm (at 30 °C) |
| Quantified Difference | ~10^5 times higher ionic conductivity |
| Conditions | Solid-state impedance spectroscopy, moderate temperatures (30-70 °C) |
Validates Ca(BH4)2 as a viable, high-performance structural backbone for developing safe, solid-state calcium batteries.
For solid-state hydrogen storage, the thermal stability of the hydride dictates the energy required for gas release. Ca(BH4)2 demonstrates a significantly more favorable thermodynamic profile than lithium borohydride. While LiBH4 requires temperatures exceeding 400 °C to initiate hydrogen desorption, pristine Ca(BH4)2 begins desorbing H2 at approximately 300 °C. When incorporated into reactive hydride composites or doped systems, this onset can be further suppressed to below 200 °C, while still delivering a practical reversible capacity of ~9.6 wt% H2[1].
| Evidence Dimension | Dehydrogenation onset temperature (°C) |
| Target Compound Data | Ca(BH4)2: ~300 °C onset |
| Comparator Or Baseline | LiBH4: >400 °C onset |
| Quantified Difference | >100 °C reduction in thermal onset temperature |
| Conditions | Volumetric/thermal programmed desorption (TPD) under inert atmosphere |
Reduces the thermal management requirements and energy penalty for hydrogen release in solid-state storage tanks.
A major bottleneck in multivalent battery procurement is the rapid passivation of calcium metal anodes in standard electrolytes. In THF, Ca(BH4)2 acts as a non-passivating electrolyte, with its efficacy scaling strongly with concentration. At 1.5 M, Ca(BH4)2 supports maximum current densities of ~11 mA/cm2 for reversible Ca plating and stripping. In contrast, lower concentrations (0.5 M) or conventional salts like Ca(TFSI)2 fail to sustain high currents, plateauing near ~1 mA/cm2 due to severe surface passivation [1].
| Evidence Dimension | Maximum current density for reversible Ca plating/stripping |
| Target Compound Data | 1.5 M Ca(BH4)2 in THF: ~11 mA/cm2 |
| Comparator Or Baseline | 0.5 M Ca(BH4)2 or standard Ca(TFSI)2: ~1 mA/cm2 |
| Quantified Difference | 11-fold increase in sustainable current density |
| Conditions | Cyclic voltammetry on Au disk working electrode at 25 mV/s in THF |
Essential for battery researchers requiring an electrolyte that permits highly reversible, high-rate multivalent metal cycling without catastrophic electrode fouling.
Used as a mild, highly diastereoselective reducing agent for complex esters and imides (e.g., biotin precursors). The Ca2+ cation's Lewis acidity directs stereochemistry more effectively than NaBH4, eliminating the need for expensive chiral auxiliaries in scale-up workflows [1].
Procured as the primary precursor for synthesizing highly conductive Ca2+ solid polymer or urea-complexed electrolytes. It overcomes the inherently low ionic mobility of traditional calcium salts, enabling functional solid-state multivalent batteries [2].
Utilized in reactive hydride composites (RHCs) where its 11.5 wt% theoretical hydrogen capacity and significantly lower desorption temperature compared to LiBH4 provide a more thermodynamically favorable and manageable energy storage medium [3].
Selected over Ca(TFSI)2 and Ca(ClO4)2 to formulate high-concentration THF-based liquid electrolytes. The unique speciation of the borohydride anion prevents anodic passivation, enabling highly reversible calcium metal plating and stripping at high current densities [4].